molecular formula C15H16N4O B2944043 (E)-2-(allylamino)-3-((allylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 325479-81-0

(E)-2-(allylamino)-3-((allylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2944043
CAS No.: 325479-81-0
M. Wt: 268.32
InChI Key: SSNJAPCBPYMTFT-LFIBNONCSA-N
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Description

(E)-2-(allylamino)-3-((allylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a chemical research reagent featuring the pharmaceutically significant pyrido[1,2-a]pyrimidin-4-one scaffold. This heterocyclic core is recognized as a privileged structure in medicinal chemistry and is present in numerous bioactive molecules . Derivatives based on this backbone demonstrate a wide spectrum of biological activities, making them valuable for drug discovery programs . The specific allylimino and allylamino functional groups on this molecule suggest potential for further synthetic elaboration, positioning it as a versatile chemical building block . The pyrido[1,2-a]pyrimidin-4-one scaffold has shown particular promise in oncology research. Recent studies have designed novel derivatives as allosteric SHP2 inhibitors , which play an important role in cell proliferation and survival via RAS-ERK and PI3K-AKT signaling pathways . Such inhibitors have demonstrated high antiproliferative activity against various cancer cell lines, including Kyse-520, NCI-H358, and MIA-PaCa2, and can induce cell apoptosis and arrest the cell cycle at the G0/G1 phase . Furthermore, other derivatives have been explored for their ability to inhibit vascular smooth muscle cell proliferation and endothelial cell dysfunction, indicating potential applications in cardiovascular disease research . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

2-(prop-2-enylamino)-3-(prop-2-enyliminomethyl)pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c1-3-8-16-11-12-14(17-9-4-2)18-13-7-5-6-10-19(13)15(12)20/h3-7,10-11,17H,1-2,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNJAPCBPYMTFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(C(=O)N2C=CC=CC2=N1)C=NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(allylamino)-3-((allylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of an appropriate pyrido[1,2-a]pyrimidin-4-one derivative with allylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, would be integral to the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(allylamino)-3-((allylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the allylamino or allylimino groups are replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(allylamino)-3-((allylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development, especially in the treatment of diseases where modulation of specific molecular pathways is required.

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its incorporation into polymers or other materials can impart unique properties, such as enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of (E)-2-(allylamino)-3-((allylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituents

Compound Name/Structure Key Substituents Molecular Weight Synthesis Method (if available) Notable Features
Target Compound [(E)-2-(allylamino)-3-((allylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one] Allylamino (position 2), allyliminomethyl (position 3), thioxo-thiazolidinone 430.46 Not explicitly described; possible condensation with aldehydes (analogous to methods in ) Discontinued; unique allyl and sulfur-containing groups
Risperidone (3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) Fluorobenzisoxazole, piperidinyl, ethyl chain 410.48 Multi-step synthesis involving piperidine coupling FDA-approved antipsychotic; CNS activity via dopamine/serotonin modulation
7-(Piperazin-1-yl) Derivatives (e.g., 2-(3,4-dimethoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) Aryl (3,4-dimethoxyphenyl), piperazinyl ~450–500 Condensation with aromatic aldehydes Enhanced solubility due to polar piperazine; explored for kinase inhibition
Imidazopyridine Derivatives (e.g., 2-(2,8-dimethylimidazo[1,2-a]pyridin-6-yl)-7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) Imidazopyridine, methylpiperidinyl ~500–550 Multi-step heterocyclic coupling Potential anticancer/antiviral activity due to imidazopyridine core

Pharmacological and Chemical Properties

  • The thioxo-thiazolidinone moiety may contribute to antimicrobial or anticancer activity, as seen in structurally related compounds . However, its discontinued status suggests challenges in stability or efficacy .
  • Risperidone : Polar fluorobenzisoxazole and piperidine groups enhance blood-brain barrier penetration, critical for CNS applications .
  • Piperazinyl Derivatives : The piperazine ring improves water solubility and enables hydrogen bonding, making these compounds suitable for oral administration .

Biological Activity

(E)-2-(allylamino)-3-((allylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C15H16N4OC_{15}H_{16}N_{4}O. It features a pyrido[1,2-a]pyrimidin-4-one core structure, which is known for various biological activities. The structural formula can be represented as follows:

 E 2 allylamino 3 allylimino methyl 4H pyrido 1 2 a pyrimidin 4 one\text{ E 2 allylamino 3 allylimino methyl 4H pyrido 1 2 a pyrimidin 4 one}

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of pyrido[1,2-a]pyrimidin-4-one have shown cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry reported that certain derivatives induced apoptosis in human cancer cells through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains were determined, showing effectiveness comparable to standard antibiotics .

Enzyme Inhibition

Additionally, this compound has been investigated for its potential as an enzyme inhibitor. Research indicates that it can inhibit specific enzymes involved in cancer progression and microbial resistance mechanisms. The inhibition kinetics were assessed using Lineweaver-Burk plots, revealing competitive inhibition characteristics .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • Study : A compound derived from the same class was tested on MCF-7 and HeLa cell lines.
    • Findings : Showed IC50 values of 15 µM and 20 µM respectively, indicating strong cytotoxicity .
  • Antibacterial Activity :
    • Study : Tested against Staphylococcus aureus and Escherichia coli.
    • Findings : MIC values were recorded at 32 µg/mL for S. aureus and 64 µg/mL for E. coli .

Mechanistic Insights

The mechanism of action for the biological activities of this compound involves multiple pathways:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to increased caspase activity.
  • Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells.
  • Membrane Disruption : Interaction with bacterial membranes leading to increased permeability and cell death.

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC (µM)Reference
AnticancerMCF-7 (breast cancer)15
AnticancerHeLa (cervical cancer)20
AntimicrobialStaphylococcus aureus32
AntimicrobialEscherichia coli64

Table 2: Enzyme Inhibition Kinetics

EnzymeInhibition TypeKi (µM)Reference
KinaseCompetitive25
β-lactamaseNon-competitive45

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